
N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide, also known as DNI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DNI is a hydrazone derivative that exhibits promising antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide is not fully understood. However, it is believed to exert its antimicrobial and antifungal activity by disrupting the cell membrane integrity and inhibiting the synthesis of important cellular components. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide is also thought to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting various signaling pathways.
Biochemical and Physiological Effects:
N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide has been found to exhibit low toxicity and high selectivity towards cancer cells. It has also been reported to have a good pharmacokinetic profile, with high solubility and stability in various biological fluids. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo, indicating its potential as a promising anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide has several advantages for lab experiments, including its low toxicity, high selectivity towards cancer cells, and good pharmacokinetic profile. However, N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide also has some limitations, including its limited solubility in aqueous solutions and its potential for chemical instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide. These include:
1. Optimization of the synthesis method to improve the yield and purity of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide.
2. Investigation of the mechanism of action of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide to better understand its therapeutic potential.
3. Evaluation of the efficacy of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide in animal models to assess its potential as a therapeutic agent.
4. Development of novel formulations of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide to improve its solubility and stability in biological fluids.
5. Exploration of the potential of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide as a combination therapy with other anticancer agents.
6. Investigation of the potential of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide as a therapeutic agent for other diseases, such as tuberculosis and leishmaniasis.
In conclusion, N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide is a synthetic compound that exhibits promising antimicrobial, antifungal, and anticancer properties. Its low toxicity, high selectivity towards cancer cells, and good pharmacokinetic profile make it a promising therapeutic agent. Further research is needed to optimize the synthesis method, investigate the mechanism of action, evaluate the efficacy in animal models, and explore its potential as a combination therapy and therapeutic agent for other diseases.
Synthesemethoden
The synthesis of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 6,7-dimethyl-1(2H)-naphthalenone in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration. The resulting solid is then washed with cold ethanol and dried under vacuum to obtain pure N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide has also been found to be effective against various fungal strains, including Candida albicans and Aspergillus fumigatus.
In addition to antimicrobial activity, N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide has shown promising anticancer properties. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)isonicotinohydrazide has also been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Eigenschaften
IUPAC Name |
N-[(E)-(6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-10-15-4-3-5-17(16(15)11-13(12)2)20-21-18(22)14-6-8-19-9-7-14/h6-11H,3-5H2,1-2H3,(H,21,22)/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOAGZAMNZXCQZ-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=NNC(=O)C3=CC=NC=C3)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)/C(=N/NC(=O)C3=CC=NC=C3)/CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

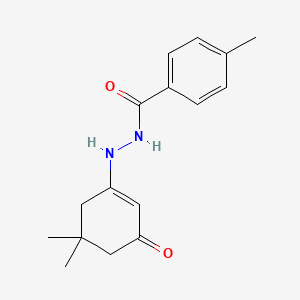
hydrazone](/img/structure/B5842105.png)
![4-({[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5842120.png)
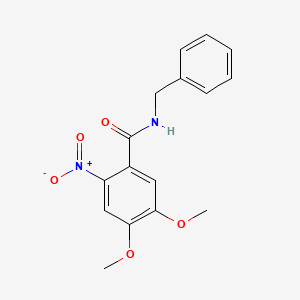
![N'-[(2,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842138.png)
![2-(4-chlorophenyl)-N'-[(cyclohexylcarbonyl)oxy]ethanimidamide](/img/structure/B5842141.png)
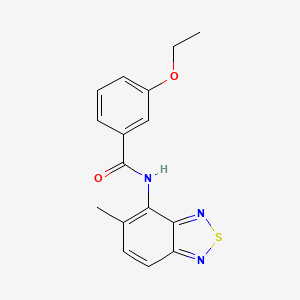

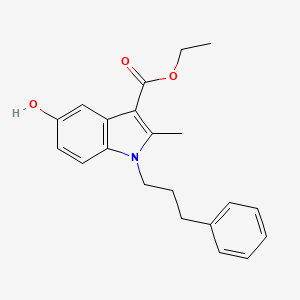
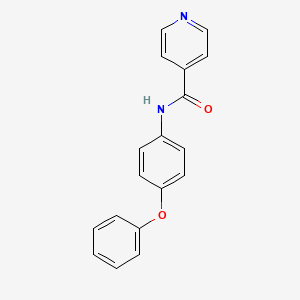
![4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide](/img/structure/B5842196.png)
![3-[(3-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5842197.png)
![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)
